1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-benzyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRHYPUEKYHTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine core with a benzyl and pyrrolidinylmethyl substituent, contributing to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it has shown cytotoxic effects characterized by:
- IC50 Values : The IC50 values for various cancer cell lines ranged from 34 µM to over 100 µM, indicating varying degrees of sensitivity among different tumor types .
- Mechanism of Action : It induces apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Neuropharmacological Effects
This compound has been studied for its effects on the central nervous system (CNS). It acts as a potential anxiolytic and antidepressant agent, with research suggesting modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that at a concentration of 100 µg/mL, it exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a higher mortality rate in bacterial cultures treated with the compound compared to controls.
| Bacterial Strain | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| E. coli | 100 | 75 |
| S. aureus | 100 | 82 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested against MDA-MB-231 (breast cancer) and U-87 MG (glioblastoma) cells. The findings showed that the compound significantly reduced cell viability at concentrations above 60 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 38.29 |
| U-87 MG | 40.59 |
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : It disrupts bacterial membranes, leading to cell lysis.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial signaling.
- Neurotransmitter Modulation : It influences serotonin and dopamine levels, contributing to its neuropharmacological effects.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₆H₂₇Cl₂N₃
- CAS Number : 1220036-00-9
- Molecular Weight : 304.32 g/mol
BPDP is characterized by its piperazine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Histamine H3 Receptor Antagonism
One of the notable applications of BPDP is its role as a histamine H3 receptor antagonist. Research has shown that compounds targeting the H3 receptor can modulate neurotransmitter release, which has implications for treating conditions such as:
- Excessive Daytime Sleepiness
- Narcolepsy
- Attention Deficit Hyperactivity Disorder (ADHD)
A study highlighted the synthesis of various piperazine derivatives, including BPDP, demonstrating their potential in promoting wakefulness and cognitive enhancement through H3 receptor modulation .
Neuropharmacological Effects
BPDP has been investigated for its neuropharmacological properties. In preclinical studies, it was shown to penetrate the blood-brain barrier effectively, occupying H3 receptor sites and influencing acetylcholine levels in the brain. This mechanism suggests potential applications in enhancing cognitive function and treating neurodegenerative disorders.
Case Study 1: Preclinical Profiling of BPDP
In a preclinical study, BPDP was evaluated for its pharmacokinetic properties, including:
| Parameter | Value |
|---|---|
| Half-life (h) | 49.1 - 56.1 |
| Clearance (mL/min/kg) | 26.1 ± 5.3 |
| Volume of Distribution (L/kg) | 39.4 ± 8.0 |
The study found that BPDP exhibited a favorable pharmacokinetic profile, supporting its advancement into clinical trials for conditions related to cognitive impairment and sleep disorders .
Case Study 2: Safety and Tolerability Studies
A safety study conducted on rats and dogs indicated that BPDP had no significant adverse effects at therapeutic doses. The no-observed-adverse-effect level (NOAEL) was established at 25 mg/kg/day in rats, which supports its potential for human use .
Potential for Future Research
The unique structure of BPDP allows for further modifications to enhance its efficacy and reduce side effects. Ongoing research is focused on:
- Developing more potent derivatives.
- Exploring combination therapies with other neuroactive compounds.
- Investigating long-term effects on cognitive function in animal models.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of piperazine and pyrrolidine derivatives:
-
Nucleophilic Substitution
-
Deprotonation
-
Basic nitrogen centers can lose protons, influencing solubility and interactions with acidic groups in biological systems.
-
-
Amide Formation
Table 2: Reactivity Mechanisms
| Mechanism | Functional Groups Involved | Example Reaction |
|---|---|---|
| Nucleophilic Substitution | Piperazine/piperidine nitrogens | Reaction with alkyl halides |
| Deprotonation | Nitrogen atoms | Acid-base interactions |
| Amide Formation | Pyrrolidine ring | Condensation with carboxylic acids |
Biological Activity
Research on structurally related compounds highlights potential therapeutic applications:
-
Enzyme Inhibition
-
Receptor Binding
-
Neuropharmacological Effects
-
Piperazine-based compounds modulate serotonin and dopamine systems, suggesting utility in mood disorders.
-
Table 3: Biological Activities
| Activity | Target/Pathway | Example Compound | IC50/Binding Affinity |
|---|---|---|---|
| Enzyme Inhibition | Butyrylcholinesterase | 5b | 0.82 μM |
| Receptor Binding | σ1 Receptor | Benzylpiperazine analogs | Not reported |
| Neuropharmacology | Serotonin/Dopamine Systems | Piperazine derivatives | Variable |
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Substituents on Piperazine Ring | Key Structural Features |
|---|---|---|
| 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride | 1-Benzyl, 4-(2-pyrrolidinylmethyl) | Dual heterocyclic moieties (piperazine + pyrrolidine) |
| Trimetazidine dihydrochloride | 1-(2,3,4-Trimethoxybenzyl) | Methoxy-substituted benzyl group |
| Cyclizine dihydrochloride | 1-Benzhydryl, 4-methyl | Bulky benzhydryl group |
| HBK-9 (Xanthone derivative) | 2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxy | Piperazine linked to xanthone core |
| GBR12935 | 1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl) | Diphenylmethoxyethyl and phenylpropyl groups |
Key Observations :
- Trimetazidine ’s trimethoxybenzyl group is associated with anti-ischemic activity, whereas cyclizine ’s benzhydryl group confers antihistaminic properties .
Physicochemical Properties
Key Observations :
- The dihydrochloride form of piperazine derivatives generally improves water solubility and thermal stability compared to free bases .
Pharmacological Activity
- Antihistamines : Cyclizine and meclizine dihydrochlorides () act via H₁-receptor antagonism. The target compound’s benzyl group may support similar receptor interactions, but its pyrrolidine moiety could modulate selectivity .
- Antidepressants: Xanthone-piperazine hybrids (e.g., HBK-9) show serotonin receptor affinity . The target compound’s pyrrolidine group may enhance binding to monoamine transporters, akin to GBR12935, a dopamine reuptake inhibitor .
- Safety Profile : Piperazine dihydrochloride can form mutagenic N-nitroso compounds in vivo . Structural modifications (e.g., benzyl/pyrrolidine groups) in the target compound may reduce this risk, though direct evidence is lacking.
Preparation Methods
Synthesis of 1-Benzylpiperazine
1-Benzylpiperazine is a crucial intermediate synthesized by alkylation of piperazine dihydrochloride with benzyl chloride in ethanolic solution at elevated temperatures (~60–65°C). The process involves:
- Dissolving piperazine dihydrochloride monohydrate in ethanol.
- Adding benzyl chloride slowly with stirring.
- Precipitation of the product as a dihydrochloride salt.
- Isolation by filtration and washing with cold ethanol and benzene.
- Purification by recrystallization or extraction.
This method yields 1-benzylpiperazine dihydrochloride with high purity (93–95%) and a typical yield of 97–99% for the salt form. The free base can be obtained by basification and extraction with chloroform, followed by drying and distillation, yielding 65–75% pure 1-benzylpiperazine.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of piperazine | Ethanol, 60–65°C, benzyl chloride | 97–99 (salt) | High purity dihydrochloride salt |
| Free base isolation | Basification, chloroform extraction | 65–75 | Distillation under reduced pressure |
Preparation of 1-Benzyl-4-piperidone
1-Benzyl-4-piperidone, a related intermediate, is synthesized via:
- 1,4-addition of benzylamine to methyl acrylate.
- Dieckmann condensation and hydrolysis-decarboxylation steps.
- Reflux in anhydrous toluene with metallic sodium and methanol.
- Acid-base extraction and purification by distillation.
This route provides 1-benzyl-4-piperidone as a light yellow oily liquid with a yield of approximately 78.4%.
Introduction of the Pyrrolidinylmethyl Group
The key functionalization step involves attaching the 2-pyrrolidinylmethyl substituent to the piperazine ring. While direct literature on this exact step for the title compound is limited, general synthetic principles indicate:
- Use of alkylation reactions where a 2-pyrrolidinylmethyl halide or equivalent electrophile reacts with the 4-position of 1-benzylpiperazine.
- Protection/deprotection strategies may be employed to control regioselectivity.
- Reductive amination or nucleophilic substitution methods can be applied depending on the starting materials.
Industrially Feasible Preparation of 1-Benzyl-4-piperidinealdehyde (Precursor to Functionalization)
According to patent CN105693596A, 1-benzyl-4-piperidinealdehyde, a useful intermediate, can be prepared by partial reduction of 1-benzyl-4-piperidine methyl or ethyl formate esters using a red aluminum complex as a reducing agent. This method is advantageous due to:
- Use of readily available raw materials.
- Mild reaction conditions (pH 11–13, moderate temperature).
- High yield and product purity.
- Scalability for industrial production.
The process involves:
- Preparation of 1-benzyl-4-piperidine methyl or ethyl formate by alkylation of 4-piperidine carboxylic acid esters.
- Partial reduction with red aluminum complex in the presence of alkaline solution.
- Isolation of 1-benzyl-4-piperidinealdehyde by extraction and purification.
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Alkylation to form methyl/ethyl formate esters | 4-piperidine carboxylic acid esters, benzyl chloride, sodium bicarbonate, reflux in ethanol | 93.8–96.5 | High yield, pale yellow oily liquid |
| Partial reduction | Red aluminum complex, alkaline pH 11–13 | High | Environmentally friendly, industrially feasible |
Example yields and purity data:
| Compound | Yield (%) | Purity (HPLC %) | Physical State |
|---|---|---|---|
| 1-Benzyl-4-piperidine methyl formate | 96.5 | 99.12 | Pale yellow oily liquid |
| 1-Benzyl-4-piperidine ethyl formate | 93.8 | 98.74 | Pale yellow oily liquid |
These intermediates are then oxidized or further transformed to aldehydes or other functional groups for subsequent coupling.
Salt Formation: Dihydrochloride Preparation
The final step to obtain the dihydrochloride salt involves:
- Treatment of the free base compound with dry hydrogen chloride in ethanol or other suitable solvents.
- Cooling to precipitate the dihydrochloride salt.
- Filtration, washing with dry solvents (e.g., benzene), and drying.
This step enhances the compound's stability, crystallinity, and ease of handling.
Summary Table of Preparation Methods
| Step/Intermediate | Method Summary | Key Reagents/Conditions | Yield/Outcome | Industrial Feasibility |
|---|---|---|---|---|
| 1-Benzylpiperazine dihydrochloride | Alkylation of piperazine dihydrochloride | Piperazine dihydrochloride, benzyl chloride, ethanol, 60–65°C | 97–99% (salt), 65–75% (free base) | High; simple reagents, mild conditions |
| 1-Benzyl-4-piperidone | 1,4-addition, Dieckmann condensation | Benzylamine, methyl acrylate, toluene, Na, reflux | 78.4% yield, light yellow oily liquid | Moderate; multi-step, moderate yield |
| 1-Benzyl-4-piperidine methyl/ethyl formate | Alkylation of 4-piperidine esters | Benzyl chloride, sodium bicarbonate, ethanol reflux | 93.8–96.5% yield, high purity | High; scalable, mild conditions |
| 1-Benzyl-4-piperidinealdehyde | Partial reduction with red aluminum complex | Red aluminum complex, alkaline pH 11–13 | High yield, good purity | High; environmentally friendly, industrially feasible |
| Dihydrochloride salt formation | Acid treatment with dry HCl | Dry HCl in ethanol, cooling, filtration | 93–95% purity | High; standard salt formation procedure |
Research Findings and Considerations
- The use of red aluminum complex for partial reduction is a significant advancement over older methods such as Swern oxidation, which requires ultralow temperatures and produces malodorous byproducts.
- Alkylation of piperazine dihydrochloride with benzyl chloride is a well-established, high-yielding reaction that forms the piperazine core with benzyl substitution.
- The introduction of the pyrrolidinylmethyl group likely involves nucleophilic substitution or reductive amination on a suitably functionalized intermediate; however, detailed protocols are scarce in open literature and may be proprietary.
- The dihydrochloride salt form improves compound handling and stability, essential for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
